molecular formula C11H11BrN2O2 B1600044 (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid CAS No. 496930-10-0

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Cat. No. B1600044
M. Wt: 283.12 g/mol
InChI Key: OAORYCZPERQARS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • IUPAC Name : (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid.

    • InChI Code : 1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1.

    • InChI Key : OAORYCZPERQARS-VIFPVBQESA-N.





  • Chemical Reactions Analysis



    • Unfortunately, specific chemical reactions involving this compound were not readily available in the sources.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid.

    • Storage Temperature : Sealed in dry conditions at 2-8°C.

    • Purity : 95%.




  • Scientific Research Applications

    Organic Synthesis Applications

    One key application is in the synthesis of pipecolic acid derivatives. (R)-α-Aminoadipic acid, an enantiomerically pure starting material, has been utilized for synthesizing (R)-pipecolic acid and its derivatives through cross-coupling reactions. These derivatives serve as valuable building blocks in amino acid and peptide chemistry, highlighting the compound's role in the synthesis of complex molecules (Sadiq & Sewald, 2013).

    Crystal Structure and Analysis

    Research has also focused on the crystal structure analysis of similar compounds. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid derivatives has been elucidated, providing insights into the compound's geometry and stabilization by hydrogen bonds. This research is crucial for understanding the molecular interactions and properties of such compounds, which can be applied in drug design and development (Li, Liang, & Tai, 2009).

    Potential Biological Activity

    Although direct applications of (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid were not found in the provided research results, compounds with similar structures have shown remarkable biological activities. For instance, Schiff bases derived from Tryptophan, which shares a similar indole structure, have been synthesized and evaluated for their antimicrobial activity. This suggests potential antimicrobial applications for compounds related to (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

    Safety And Hazards



    • Pictograms : GHS07.

    • Signal Word : Warning.

    • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • MSDS : Link.




  • Future Directions



    • Further research is needed to explore its potential applications and mechanisms of action.




    Please note that some details may require further investigation beyond the available sources. If you need more specific information, consider consulting additional scientific literature or experts in the field. 🌱


    properties

    IUPAC Name

    (2R)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OAORYCZPERQARS-SECBINFHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC2=C(C=C1Br)NC=C2C[C@H](C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11BrN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50463505
    Record name (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50463505
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    283.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

    CAS RN

    496930-10-0
    Record name (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50463505
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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